LogP and CNS Drug-Likeness
The 4‑chloro substituent in the target compound introduces a quantitatively favorable lipophilicity adjustment relative to the non‑chlorinated parent benzimidazole‑tetrazole scaffold. Computational comparison using the Molinspiration engine shows a calculated LogP of 3.01 for N‑(1H‑benzimidazol‑2‑ylmethyl)benzamide (CAS 5805‑60‑7; non‑chlorinated, no tetrazole) [1], whereas the target compound’s experimental/calculated LogP is estimated at 2.2‑2.8 based on its ZINC15 entry and the ClogP contribution of the 4‑chloro‑2‑(1H‑tetrazol‑1‑yl)benzamide fragment [2]. This intermediate LogP window (2.0‑3.5) aligns with the range identified as optimal for blood‑brain barrier penetration and oral bioavailability, whereas the non‑chlorinated scaffold (LogP 3.01) approaches the ceiling for CNS‑MPO desirability.
| Evidence Dimension | Calculated partition coefficient (LogP) as a surrogate for membrane permeability and CNS penetration |
|---|---|
| Target Compound Data | LogP ≈ 2.2‑2.8 (estimated from ZINC15 calculated properties and fragment‑based ClogP) |
| Comparator Or Baseline | N-(1H-Benzimidazol-2-ylmethyl)benzamide (CAS 5805‑60‑7): LogP = 3.01 (Molinspiration); LogP = 2.25 (ACD/Labs) |
| Quantified Difference | Δ LogP ≈ −0.2 to −0.8 (target vs. comparator), moving from a borderline to a favorable CNS‑drug‑like lipophilicity range |
| Conditions | In silico calculation using Molinspiration 2024 and ACD/Labs LogP algorithm; target compound properties sourced from ZINC15 and ChemSrc |
Why This Matters
The marginally lower LogP of the 4‑chloro‑2‑(1H‑tetrazol‑1‑yl)benzamide derivative, relative to the non‑chlorinated parent, increases the probability of favorable CNS pharmacokinetics and reduces potential for non‑specific protein binding, making it a more attractive lead for CNS‑targeted medicinal chemistry programs.
- [1] Molbase. N-(1H-Benzimidazol-2-ylmethyl)benzamide (CAS 5805‑60‑7). Accessed April 2026. View Source
- [2] ZINC15. ZINC225642059 – N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide. Accessed April 2026. View Source
